molecular formula C18H23N6O13P3 B12853106 2'-MANT-3'd-ATP

2'-MANT-3'd-ATP

Cat. No.: B12853106
M. Wt: 624.3 g/mol
InChI Key: IBXIDIRIQGAGGK-MNRXQERYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-MANT-3'd-ATP is a fluorescently labeled adenosine triphosphate analog where a methylanthraniloyl (MANT) group is attached to the 2' position of the ribose ring of 2'-deoxy-ATP. This modification yields a potent fluorescent probe extensively used in biochemical and biophysical research. The primary research value of 2'-MANT-3'd-ATP lies in its application as a substrate or competitive inhibitor for studies on ATP-binding enzymes such as kinases, ATPases, and other nucleotide-dependent proteins. Upon binding to an enzyme's active site, the MANT fluorophore often exhibits a significant increase in fluorescence intensity and a shift in its emission maximum, a phenomenon known as fluorescence enhancement. This property allows researchers to monitor enzyme-ligand interactions, determine binding affinities (Kd values), and investigate enzymatic activity and kinetics in real-time using fluorescence spectroscopy, providing insights into the enzyme's mechanism of action . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C18H23N6O13P3

Molecular Weight

624.3 g/mol

IUPAC Name

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1

InChI Key

IBXIDIRIQGAGGK-MNRXQERYSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Methodological Applications of 2 Mant 3 D Atp in Investigating Biological Processes

Advanced Fluorescence Spectroscopy Techniques

The intrinsic fluorescence of 2'-MANT-3'd-ATP, which is sensitive to the polarity of its environment, makes it an excellent probe for various fluorescence spectroscopy techniques. These methods allow for the detailed characterization of the binding and kinetics of nucleotide-protein interactions.

Equilibrium Fluorescence Titrations for Binding Affinity Determination

Equilibrium fluorescence titrations are a fundamental application of 2'-MANT-3'd-ATP for determining the binding affinity of this analog to a protein of interest. The principle of this technique relies on the change in fluorescence intensity of the MANT group upon binding to a protein. Typically, the fluorescence of MANT-nucleotides increases when they move from a polar aqueous environment to a more nonpolar, hydrophobic binding pocket of a protein. researchgate.netku.edu

By systematically titrating a solution of the protein with increasing concentrations of 2'-MANT-3'd-ATP and monitoring the corresponding change in fluorescence, a saturation binding curve can be generated. This curve can then be fitted to a binding isotherm to calculate the dissociation constant (Kd), a measure of the affinity between the protein and the fluorescent nucleotide. For instance, in studies of the adenylyl cyclase (AC) toxin CyaA from Bordetella pertussis, saturation experiments using 2'-MANT-3'd-ATP allowed for the estimation of an apparent Kd value of 400 nM. researchgate.net

ParameterValueEnzymeReference
Apparent Kd400 nMCyaA researchgate.net

This approach provides a direct and often more convenient alternative to traditional methods like radioactive assays for determining binding affinities. researchgate.net

Time-Resolved and Stopped-Flow Fluorescence for Kinetic Analysis

The kinetics of nucleotide binding and dissociation are often too rapid to be measured by manual mixing techniques. nih.gov Time-resolved and stopped-flow fluorescence spectroscopy are powerful methods that enable the study of these fast reactions on the millisecond timescale. nih.govbiologic.net These techniques are particularly well-suited for use with 2'-MANT-3'd-ATP and other MANT-labeled nucleotides. nih.gov

In a stopped-flow experiment, small volumes of the protein and 2'-MANT-3'd-ATP solutions are rapidly mixed, and the subsequent change in fluorescence is monitored in real-time. nih.govwilliams.edu This allows for the determination of kinetic parameters, such as association and dissociation rate constants. For example, the time-dependent binding of MANT-nucleotides, including a 3'-deoxy variant, to the catalytic subunit of protein kinase A was studied using stopped-flow fluorescence spectroscopy. The data revealed a multi-step binding mechanism, with an initial rapid association followed by slower conformational changes. nih.gov

These kinetic analyses provide valuable insights into the catalytic mechanism of enzymes, their regulation, and how they interact with substrates and inhibitors. wikipedia.orgembrapa.brkhanacademy.org

Environmentally Sensitive Fluorescence for Conformational Dynamics

The MANT fluorophore is environmentally sensitive, meaning its fluorescence properties, such as emission maximum and quantum yield, change depending on the polarity of its surroundings. jenabioscience.comthermofisher.com This characteristic is invaluable for studying the conformational dynamics of proteins upon nucleotide binding. uic.edu When 2'-MANT-3'd-ATP binds to a protein, the MANT group may enter a more hydrophobic pocket, leading to an increase in fluorescence intensity and a blue shift in the emission maximum. researchgate.netku.edu

These fluorescence changes can be used to monitor conformational transitions in real-time. For instance, studies on the interaction of 2'-MANT-3'd-ATP with the CyaA toxin showed a substantial increase in fluorescence upon the binding of calmodulin (CaM) to the CyaA/2'-MANT-3'd-ATP complex. researchgate.net This was attributed to an interaction between the MANT group and a specific phenylalanine residue, indicating a CaM-induced conformational change in the enzyme. researchgate.net Such studies provide a window into the structural plasticity of proteins, which is often essential for their biological function. nih.gov

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances between two fluorophores, a donor and an acceptor, on the order of 1-10 nanometers. nih.govnih.gov 2'-MANT-3'd-ATP can act as a FRET acceptor when paired with intrinsic protein fluorophores like tryptophan or tyrosine, which serve as donors. jenabioscience.com This allows for the investigation of protein conformational changes and the determination of binding affinities.

Probing Protein Conformational Changes via FRET

FRET is a powerful tool for detecting and quantifying conformational changes in proteins. nih.govmdpi.complos.org By monitoring changes in FRET efficiency between an intrinsic tryptophan or tyrosine residue (donor) and the MANT group of bound 2'-MANT-3'd-ATP (acceptor), researchers can infer changes in the distance between these two points, and thus, changes in protein conformation. researchgate.netelifesciences.org

A notable example is the study of the Bordetella pertussis adenylyl cyclase toxin, CyaA. Upon activation by calmodulin, a strong CaM-dependent FRET signal was observed from the tryptophan and tyrosine residues of CyaA to the MANT group of 2'-MANT-3'd-ATP. researchgate.net This indicated a conformational change that brought the donor and acceptor fluorophores closer together. Similarly, FRET has been used to study the dynamics of myosin V, where changes in FRET efficiency upon nucleotide binding provided insights into the conformational changes of the motor domain. jenabioscience.com

Determination of Dissociation Constants (Kd) using FRET

FRET can also be employed to determine the dissociation constant (Kd) of a protein for 2'-MANT-3'd-ATP. ku.edu By titrating the protein with increasing concentrations of the fluorescent nucleotide and measuring the corresponding FRET signal, a binding curve can be constructed. The concentration of 2'-MANT-3'd-ATP at which half-maximal FRET is observed corresponds to the apparent Kd. researchgate.net

This method was successfully used to determine the affinity of CyaA for 2'-MANT-3'd-ATP, yielding a Kd value that was in good agreement with that obtained from direct fluorescence measurements. researchgate.net In another study, FRET was used to determine the Kd of mant-ATP for A-CAT, a member of the alpha-kinase family, resulting in a value of 4.8 µM in the presence of MgCl2. researchgate.net

EnzymeLigandKd (µM)ConditionReference
CyaA2'-MANT-3'd-ATP0.4 researchgate.net
A-CATmant-ATP4.8with 2 mM MgCl2 researchgate.net
A-CATmant-ATP14without 2 mM MgCl2 researchgate.net

This FRET-based approach offers a sensitive and specific method for quantifying protein-nucleotide interactions, providing valuable data for understanding enzyme function and for the development of potential inhibitors. researchgate.net

Optimization and Pitfall Avoidance in FRET Data Analysis

A primary pitfall in FRET studies is the inner filter effect , which causes a loss of observed fluorescence intensity. labbot.bio This phenomenon occurs when the sample absorbs either the excitation light (primary effect) or the emitted fluorescence (secondary effect). labbot.bioedinst.com It is particularly problematic at high concentrations of the fluorescent probe or other absorbing species in the solution. edinst.com To avoid this, it is recommended to keep the optical density of the sample below 0.1 at the excitation wavelength. edinst.com Verifying a linear relationship between fluorescence and concentration can confirm that the inner filter effect is not significantly impacting the results. edinst.com

Another significant pitfall is the oversimplification of the binding mechanism. The interaction between a ligand like 2'-MANT-3'd-ATP and a protein is not always a simple, single-step process. For instance, studies on the binding of MANT-nucleotide derivatives to the catalytic subunit of protein kinase A revealed a more complex mechanism. nih.gov The time-dependent binding data, measured using stopped-flow fluorescence spectroscopy, did not fit a single exponential curve but was best described by a sum of three exponentials. nih.gov This suggests a multi-step binding process, likely involving an initial rapid association followed by at least two slower, ligand-independent conformational changes in the enzyme-ligand complex. nih.gov Analyzing such data with a simple hyperbolic binding model would fail to capture these crucial intermediate steps and could lead to an incorrect interpretation of the binding kinetics and mechanism. Therefore, it is essential to analyze kinetic data using appropriate models that can account for multi-step processes to accurately reflect the underlying conformational dynamics of the system.

Integration with Computational Approaches

The integration of experimental data from fluorescent probes like 2'-MANT-3'd-ATP with computational methods provides a deeper understanding of molecular interactions at an atomic level. Molecular modeling, docking, and the analysis of conformational changes are key computational approaches that complement and help interpret experimental findings.

Molecular modeling and docking are indispensable computational tools for predicting how a ligand such as 2'-MANT-3'd-ATP positions itself within the binding site of a protein. These methods have been successfully applied to understand the interaction of MANT-nucleotides with bacterial adenylyl cyclase (AC) toxins, such as the edema factor (EF) from Bacillus anthracis and the CyaA toxin from Bordetella pertussis.

In studies of the CyaA toxin, fluorescence experiments combined with docking approaches indicated that the MANT group of 2'-MANT-3'd-ATP interacts with a specific amino acid residue, Phenylalanine 306 (Phe306), within the catalytic site.

For the Edema Factor (EF) toxin, molecular modeling revealed differential positioning of the MANT group for the 2'- and 3'-isomers of MANT-deoxy-ATP. researchgate.net Docking studies predicted that residues such as Threonine 548 (T548) and Threonine 579 (T579) may interact with the adenine base of the nucleotide. researchgate.net The positioning of the MANT group itself was found to be critical; for ATP analogs, the 3'-MANT isomer was predicted to align better with Phenylalanine 586 (F586) to form π-stacking interactions compared to the 2'-MANT isomer. researchgate.net This differential positioning predicted by computational models helps explain the experimentally observed differences in inhibitory potency between the isomers. researchgate.net

The table below summarizes the key predicted interactions for MANT-nucleotides with bacterial toxins derived from molecular modeling and docking studies.

Protein TargetLigandPredicted Interacting ResiduesType of Interaction
Bordetella pertussis CyaA Toxin2'-MANT-3'd-ATPPhe306Interaction with MANT group
Bacillus anthracis Edema Factor (EF)MANT-ATP analogsT548, T579Interaction with adenine base
Bacillus anthracis Edema Factor (EF)3'-MANT-2'd-ATPF586π-stacking with MANT group

This table is based on data from published molecular modeling and docking studies.

Computational approaches are crucial for analyzing and predicting the conformational changes that a protein undergoes upon binding 2'-MANT-3'd-ATP. Experimental results often provide evidence that such changes occur, but computational analysis can offer a structural interpretation.

Furthermore, kinetic FRET data from other systems reinforce the concept of ligand-induced conformational changes. The multi-exponential fluorescence changes observed upon MANT-ATP binding to protein kinase A are consistent with a multi-step binding mechanism, where the initial binding event is followed by subsequent isomerization steps of the protein-ligand complex. nih.gov These slower, ligand-independent phases are interpreted as distinct conformational changes within the protein structure. nih.gov Computational methods, such as molecular dynamics simulations, can be employed to model these transitions, providing a dynamic and structural rationale for the experimentally observed kinetic phases and elucidating the pathway of conformational change that is essential for biological function.

Mechanistic Elucidation of Atp Hydrolysis and Nucleotide Binding

Analysis of Nucleotide Binding and Release Kinetics

The fluorescent properties of MANT-labeled nucleotides, such as 2'-MANT-3'd-ATP, are highly sensitive to their microenvironment, making them excellent probes for monitoring nucleotide binding and release. researchgate.net When a MANT-nucleotide binds to a protein, changes in the hydrophobicity of its surroundings often lead to significant alterations in its fluorescence emission spectrum. researchgate.net

Stopped-flow fluorescence spectroscopy is a key technique used to measure the kinetics of these interactions. nih.gov For instance, in studies with the RecD2 helicase, the binding of mantATP was determined by mixing the fluorescent nucleotide with the enzyme and observing the change in fluorescence over time. nih.gov Similarly, the association kinetics of MANT-GDP with Gαi1Δ31 were measured as a single-exponential process, yielding an observed association rate constant (k_on) of 1,340 1/(s·M). researchgate.net The dissociation of this complex was also rapidly measured by introducing an excess of unlabeled nucleotide. researchgate.net

The use of 2'-MANT-3'd-ATP and other MANT derivatives allows for the direct measurement of nucleotide affinity and the determination of kinetic parameters for association and dissociation. nih.gov For example, studies on protein kinase A revealed that the dissociation constant for mant-3'deoxyATP was about five times higher than that for its unlabeled counterpart. nih.gov

Interactive Data Table: Kinetic Parameters of MANT-Nucleotide Interactions
EnzymeMANT-NucleotideKinetic ParameterValueReference
Gαi1Δ31MANT-GDPk_on1,340 1/(s·M) researchgate.net
Gαi1Δ31MANT-GDPk_off0.022/s researchgate.net
RecD2mantATPk_cat37.3 s⁻¹ nih.gov
RecD2mantATPK_m9.7 μM nih.gov
RecD23'-mant-2'-deoxyATPk_cat40.2 s⁻¹ nih.gov
RecD23'-mant-2'-deoxyATPK_m12.1 μM nih.gov

Characterization of Pre-Hydrolysis Conformational States

The binding of ATP to an enzyme often induces conformational changes that are critical for catalysis. mdpi.com These pre-hydrolysis states can be effectively studied using fluorescent analogs like 2'-MANT-3'd-ATP. The binding of a MANT-nucleotide can lead to a significant increase in fluorescence resonance energy transfer (FRET), providing a direct way to observe these conformational shifts. nih.gov

In the case of the RecD2 helicase, a DNA-enhanced pre-hydrolysis conformational change was identified as the rate-limiting step in the ATPase cycle. nih.gov This rearrangement, linked to Mg2+ coordination, is significantly accelerated by the presence of DNA. nih.gov Studies on protein kinase A using mant-ATP derivatives also pointed to a multi-step binding mechanism involving initial association followed by one or two conformational changes. nih.gov These isomerized forms of the enzyme-nucleotide complex exhibit different fluorescence properties, allowing for their detection and characterization. nih.gov

The ability to trap and study these pre-hydrolysis states is crucial for understanding the complete energy landscape of the enzymatic reaction. mdpi.com

Intermediates and Transition States in Catalytic Cycles

The catalytic cycle of ATP hydrolysis involves a series of intermediates and transition states. wou.edunih.gov Fluorescent nucleotides like 2'-MANT-3'd-ATP are instrumental in dissecting these steps. By correlating changes in fluorescence with specific events in the catalytic cycle, researchers can build a detailed kinetic model.

For the RecD2 helicase, a comprehensive set of rate constants for the ATPase cycle was determined using mantATP. nih.gov This included measurements of nucleotide binding and release, the hydrolytic cleavage step, and phosphate (B84403) release. nih.gov The data revealed that a conformational change preceding hydrolysis is the rate-limiting step. nih.gov In the DEAD-box helicase DbpA, duplex strand displacement was shown to occur after ATP binding and hydrolysis but before the release of phosphate and ADP. pnas.org

The study of F1-ATPase has revealed a rotary catalytic mechanism with six intermediate conformational states. nih.gov While not directly using 2'-MANT-3'd-ATP, this work highlights the complexity of ATP hydrolysis cycles, which can be further elucidated with fluorescent probes. The ability to monitor individual steps, such as the formation of the Michaelis complex, the chemical cleavage, and product release, provides a deeper understanding of the enzyme's mechanism. nih.govfrontiersin.org

Allosteric Regulation and Mechanochemical Coupling Studies

Allosteric regulation, where binding at one site affects activity at a distant site, is a fundamental mechanism in enzyme control. nih.govbiorxiv.org Nucleotide binding can act as an allosteric signal, modulating enzyme function. elifesciences.orgresearchgate.net The fluorescent signals from MANT-nucleotides can report on these allosteric transitions. For instance, in the heat shock protein 90 (Hsp90), a time-resolved pathway from ATP hydrolysis to changes in a distant substrate-binding site was determined, revealing a hierarchical allosteric mechanism. biorxiv.org

Mechanochemical coupling refers to the conversion of chemical energy from ATP hydrolysis into mechanical work, a process central to molecular motors. nih.gov Fluorescent analogs are used to investigate how ATP binding, hydrolysis, and product release are coupled to the motor's movement. In myosin, FRET studies using Mant-ATP helped to measure the distance between the nucleotide-binding site and other regions of the protein, providing insights into the conformational changes that drive muscle contraction. nih.gov Similarly, in ABC transporters, ATP hydrolysis is coupled to large conformational changes that drive substrate translocation across the membrane. elifesciences.org The non-equivalence of the two ATP sites in some of these transporters can be dissected by observing the hydrolysis of individual ATP molecules. elifesciences.org

Table of Compounds
Compound Name
2'-MANT-3'd-ATP
MANT-ATP (2'-(or-3')-O-(N-methylanthraniloyl) adenosine (B11128) 5'-triphosphate)
MANT-GDP
mant-3'deoxyATP
mantATP
3'-mant-2'-deoxyATP
ATP (Adenosine 5'-triphosphate)
ADP (Adenosine 5'-diphosphate)
AMP (Adenosine 5'-monophosphate)
GTP (Guanosine 5'-triphosphate)
dATP (Deoxyadenosine triphosphate)
dTTP (Deoxythymidine triphosphate)
UTP (Uridine 5'-triphosphate)
CTP (Cytidine 5'-triphosphate)
AMPPNP (Adenosine 5'-(β,γ-imido)triphosphate)
AMPPCP (Adenosine 5'-(β,γ-methylene)triphosphate)
ATP-γ-S (Adenosine 5'-O-(3-thiotriphosphate))
TNP-AMP

Applications in the Study of Key Enzyme Systems and Motor Proteins

Adenylyl Cyclase Family (ACs)

2'-MANT-3'd-ATP has been instrumental in characterizing the catalytic and regulatory properties of the adenylyl cyclase (AC) family, enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP) nih.govsigmaaldrich.complos.org. Its utility extends to both bacterial AC toxins and mammalian AC isoforms, revealing key differences and similarities in their catalytic sites.

Certain pathogenic bacteria secrete AC toxins that, once inside host cells, uncontrollably generate cAMP, disrupting cellular functions sigmaaldrich.complos.org. 2'-MANT-3'd-ATP is used to probe the function of these virulence factors.

The Edema Factor (EF) is a critical virulence component of Bacillus anthracis, the bacterium responsible for anthrax nih.govnih.govmdpi.com. EF is a calmodulin (CaM)-activated adenylyl cyclase that causes massive cAMP accumulation in host cells nih.govnih.govku.edu.

2'-MANT-3'd-ATP and its isomer, 3'-MANT-2'd-ATP, are potent competitive inhibitors of EF nih.govku.edu. Studies comparing these two isomers have revealed differential interactions within the EF catalytic site. In the presence of Mn²⁺ ions, 3'-MANT-2'd-ATP inhibits EF approximately four times more potently than 2'-MANT-3'd-ATP nih.govku.edu. This difference in inhibitory potency highlights specific structural requirements for ligand binding.

Fluorescence Resonance Energy Transfer (FRET) studies further illuminate these interactions. The fluorescence of the MANT group is sensitive to its environment, and its binding to EF can be monitored directly or through FRET from tryptophan and tyrosine residues within the protein nih.govku.edu. Calmodulin-dependent FRET signals are significantly larger with 2'-MANT-3'd-ATP compared to the 3'-MANT-2'd-isomer, despite its lower inhibitory potency nih.govnih.govku.edu. This suggests that while both isomers bind to the catalytic site, their precise orientation and the resulting conformational changes in the enzyme differ. Molecular modeling indicates a different positioning of the MANT group for each isomer when bound to EF nih.govnih.govku.edu.

CompoundTarget EnzymeKi Value (μM) with Mn2+Reference
2'-MANT-3'd-ATPBacillus anthracis Edema Factor (EF)0.45 nih.govku.edu
3'-MANT-2'd-ATPBacillus anthracis Edema Factor (EF)0.12 nih.govku.edu

Bordetella pertussis, the causative agent of whooping cough, secretes the adenylyl cyclase toxin CyaA nih.govuniprot.orgmdpi.com. Similar to EF, CyaA is activated by host calmodulin nih.govmdpi.com. 2'-MANT-3'd-ATP serves as a powerful inhibitor and fluorescent probe for CyaA, with a reported Kᵢ value of 340 nM in the presence of Mn²⁺ nih.gov.

A key feature of the interaction between 2'-MANT-3'd-ATP and CyaA is its strict dependence on calmodulin. In the absence of calmodulin, there is no significant binding or fluorescence signal nih.gov. Upon the addition of calmodulin, 2'-MANT-3'd-ATP binds to CyaA, resulting in a substantial increase in its fluorescence nih.govresearchgate.net. This fluorescence enhancement is attributed to the interaction of the MANT group with the amino acid Phenylalanine 306 within the CyaA catalytic site nih.govresearchgate.net. Furthermore, strong calmodulin-dependent FRET is observed from tryptophan residues in CyaA to the MANT group of the bound nucleotide nih.govnih.gov. This calmodulin-gated binding mechanism makes 2'-MANT-3'd-ATP an excellent tool for studying the activation process of CyaA nih.gov.

CompoundTarget EnzymeKi Value (nM) with Mn2+Kd Value (nM, FRET)Reference
2'-MANT-3'd-ATPBordetella pertussis CyaA340400 nih.gov
3'-MANT-2'd-ATPBordetella pertussis CyaA220300 nih.gov

The differential binding and inhibition data from 2'-MANT-3'd-ATP and its 3'-isomer have provided strong evidence for the conformational flexibility of the catalytic sites of bacterial adenylyl cyclase toxins nih.govnih.gov. The ability of the active sites of both EF and CyaA to accommodate these structurally distinct isomers, albeit with varying affinities, indicates that the sites are not rigid but can adapt to the ligand's shape ku.edunih.gov. This inherent flexibility allows the enzymes to bind a range of structurally diverse ligands and is a key insight for the future design of potent and highly selective inhibitors targeting these bacterial toxins nih.govku.edunih.gov.

In mammals, there are nine membrane-bound adenylyl cyclase (mAC) isoforms (AC1–9) and one soluble isoform (sAC) nih.govmdpi.com. These isoforms exhibit different tissue distributions and regulatory properties, making them important therapeutic targets sigmaaldrich.comnih.gov. MANT-substituted nucleotides, including 2'-MANT-3'd-ATP, are effective competitive inhibitors of mammalian ACs nih.govrcsb.orgcell.com.

Studies on various mAC isoforms have shown that these enzymes are differentially inhibited by MANT-nucleotides, pointing towards the feasibility of developing isoform-selective inhibitors ku.edu. The MANT group of the inhibitor binds within a hydrophobic pocket at the interface of the C1 and C2 catalytic domains of the enzyme rcsb.org. The structure-activity relationship is influenced by subtle differences in the amino acid composition of this binding pocket across different isoforms rcsb.org. While comprehensive data for 2'-MANT-3'd-ATP across all nine isoforms is limited, the principle of using such analogs to probe isoform-specific differences is well-established. The affinity of these inhibitors is generally higher when the enzyme is in its active conformation, for example, when stimulated by G-proteins or the activator forskolin rcsb.org. This indicates that the inhibitors bind more tightly to the catalytically active state of the enzyme rcsb.org.

Bacterial Adenylyl Cyclase Toxins

Motor Proteins and Mechanochemical Cycles

Motor proteins, such as kinesin and myosin, are enzymes that convert chemical energy from ATP hydrolysis into mechanical force to drive cellular transport and muscle contraction nih.govglobalscienceresearchjournals.orgrsc.org. They operate through a series of coordinated steps known as the mechanochemical cycle, which involves ATP binding, hydrolysis, product release (ADP and phosphate), and associated conformational changes that lead to movement globalscienceresearchjournals.orgnih.govnus.edu.sg.

Fluorescent ATP analogs like 2'-MANT-3'd-ATP are crucial for dissecting the individual steps of this cycle researchgate.net. By monitoring changes in fluorescence intensity or FRET, researchers can study the kinetics of nucleotide binding to the motor protein, the conformational changes that follow, and the rate of nucleotide release researchgate.netnih.gov.

In studies of kinesin, a motor protein that moves along microtubules, 2'-MANT-3'd-ATP has been used to measure the rate of nucleotide binding researchgate.net. For example, the maximum rate of 2'-MANT-3'd-ATP binding to nucleotide-free kinesin was found to be significantly faster in the absence of microtubules compared to when kinesin is bound to microtubules researchgate.net. This finding supports models where the interaction with the microtubule track regulates the timing of ATP binding and subsequent steps in the motor's walking mechanism researchgate.netelifesciences.orgmpg.de. Similarly, in the myosin motor family, which powers muscle contraction by moving along actin filaments, such fluorescent analogs help determine the kinetics of ADP release, a rate-limiting step in the cycle, and the fraction of time the motor spends attached to its track (the duty ratio) researchgate.netelifesciences.org.

Myosins: Structural Rearrangements in Active Site and Kinetic Analysis

The study of myosin, the motor protein responsible for muscle contraction, has greatly benefited from the use of fluorescent nucleotide analogs like MANT-ATP. These probes allow for detailed investigation of the structural dynamics and kinetics of the myosin ATPase cycle.

Fluorescence resonance energy transfer (FRET) studies have been instrumental in mapping the conformational changes within the myosin active site. By incorporating a FRET donor and using a MANT-nucleotide as an acceptor, researchers can measure the distances between specific points on the protein in different nucleotide-bound states. For instance, in a study of smooth muscle myosin, the distance between a tryptophan residue (the donor) and the MANT moiety (the acceptor) in the active site was determined. The results showed a significant closure of the active site upon the transition from the ADP-bound state to the ATP-bound state, a key structural change in the force-generation cycle. nih.govpnas.orgpnas.orgnih.gov

Table 1: FRET Analysis of Myosin Structural Changes with MANT-Nucleotides

Nucleotide StateFRET Efficiency (%)Calculated Distance (Å)
mant-ADP6.433.4
mant-ATP23.824.9

Kinetic analyses using 2'-MANT-3'd-ATP have provided insights into the rates of ATP binding, hydrolysis, and product release. The fluorescence of MANT-ATP increases upon binding to the myosin active site, allowing for the direct measurement of binding kinetics. In studies of non-muscle myosin IIB, the apparent second-order rate constant for MANT-ATP binding was determined, contributing to a comprehensive kinetic model of its ATPase cycle. mk-lab.org These kinetic parameters are crucial for understanding how different myosin isoforms are tuned for their specific cellular functions.

Kinesins: Nucleotide Binding and Release Dynamics

Kinesins are motor proteins that move along microtubules and play vital roles in intracellular transport. The coordination of their two motor domains is tightly regulated by the binding and hydrolysis of ATP. Fluorescent nucleotide analogs, including MANT-ATP, have been essential in dissecting the kinetics of nucleotide binding and release, which underpins the processive movement of these motors. nih.govpnas.org

Stopped-flow fluorescence experiments using MANT-ATP allow for the measurement of the rates of nucleotide association and dissociation. For example, studies on monomeric kinesin constructs have determined the second-order rate constant for MANT-ATP binding. Furthermore, the use of MANT-ADP has enabled the measurement of the rate of ADP release, which is a critical, often rate-limiting, step in the kinesin mechanochemical cycle. researchgate.netpnas.org These kinetic studies have been crucial in developing models of how the two heads of a kinesin dimer coordinate their activity to walk along a microtubule. bohrium.com

Table 2: Kinetic Parameters of MANT-Nucleotide Interaction with Kinesin

ParameterValueCondition
mantATP Binding Rate (k+1)5.6 s-1 µM-1E236A monomer
mantATP Binding Rate (wild-type)6.6 s-1 µM-1monomer

Dyneins: Probing Nucleotide Binding Sites

Dyneins are large and complex motor proteins that drive a variety of cellular processes, including the beating of cilia and flagella and the transport of cargo towards the minus-end of microtubules. The dynein motor domain contains multiple nucleotide-binding sites within its six AAA+ (ATPases Associated with diverse cellular Activities) domains, with the primary site of ATP hydrolysis for motility located at AAA1. Understanding how nucleotide binding at these different sites is coordinated is a key area of research.

RNA Packaging Motors: Cooperative Mechanisms

Many viruses utilize powerful molecular motors to package their genetic material into pre-formed capsids. These motors are often hexameric ATPases that hydrolyze ATP to drive the translocation of nucleic acids. The bacteriophage phi12 utilizes a hexameric ATPase known as P4 as its RNA packaging motor.

Kinetic studies of the P4 motor have revealed a cooperative mechanism for ATP hydrolysis. While the direct use of 2'-MANT-3'd-ATP in these specific published studies is not explicitly detailed, the investigation of nucleotide binding and hydrolysis kinetics is central to understanding its function. These studies have shown that while there is no cooperativity in nucleotide binding, the hydrolysis step is accelerated and shows apparent cooperativity in the presence of RNA. This suggests a stochastic-sequential model where ATP and RNA binding to neighboring subunits stimulates hydrolysis, ensuring processive RNA translocation. nih.govemis.denih.gov This mechanism of cooperative ATP hydrolysis among the subunits of a hexameric ring is a common theme in many biological motors.

DNA Helicases and DNA Metabolism

Superfamily 1 Helicases (e.g., RecD2): ATPase Cycle and DNA Activation

DNA helicases are essential enzymes that unwind double-stranded DNA to provide the single-stranded templates required for replication, repair, and recombination. RecD2 is a monomeric Superfamily 1 helicase with a 5'-3' polarity. The fluorescent ATP analog, mantATP, has been instrumental in determining a complete set of rate constants for the individual steps of the RecD2 ATPase cycle in the presence of single-stranded DNA (ssDNA). nih.gov

Fluorescence stopped-flow measurements with mantATP have been used to determine the rate constants for nucleotide binding and release, while quenched-flow techniques have elucidated the rate of the hydrolytic cleavage step. These studies have revealed that a conformational change linked to Mg²⁺ coordination, which occurs before the hydrolysis step, is the rate-limiting step in the cycle. Importantly, this step is significantly accelerated by the binding of DNA, providing a mechanism for the tight coupling between ATPase activity and DNA translocation. researchgate.netnih.gov

Table 3: Kinetic Parameters of the RecD2 ATPase Cycle Determined with mantATP

ParameterValueCondition
mantATP Association Rate Constant20.2 µM-1s-1- DNA
mantATP Dissociation Rate Constant102 s-1- DNA
kcat (mantATP)40.2 s-1+ ssDNA
Km (mantATP)12.1 µM+ ssDNA

Replicative Helicases (e.g., DnaB protein): Nucleotide Cofactor Binding

The DnaB protein is the primary replicative helicase in E. coli, responsible for unwinding the DNA at the replication fork. It is a hexameric enzyme, and understanding how nucleotide binding is coordinated among its six subunits is crucial to understanding its function. wikipedia.orgoup.com

The kinetic mechanism of nucleotide cofactor binding to the DnaB helicase has been investigated using fluorescent ATP and ADP analogs, including MANT-AMP-PNP and MANT-ADP. Stopped-flow fluorescence studies have shown that nucleotide binding is a multi-step process, involving at least four distinct steps. The initial bimolecular binding event is followed by three subsequent isomerization steps of the enzyme-nucleotide complex. nih.govacs.org This multi-step binding mechanism is an intrinsic property of the DnaB helicase and is independent of the specific fluorescent label on the nucleotide. These studies indicate that a major conformational change in the DnaB-nucleotide complex occurs in the first step after the initial collision, and that the ribose and base moieties of the nucleotide experience different environments in the various intermediate states of the binding process. nih.gov

Protein Kinases

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways. Understanding their interaction with ATP is crucial for deciphering their regulatory mechanisms. Fluorescent ATP analogs like MANT-ATP provide a powerful method for these investigations. nih.gov

The catalytic subunit of Protein Kinase A (PKA) has been extensively studied using fluorescent adenosine (B11128) derivatives, including 2'-MANT-3'd-ATP, to gain insights into its nucleotide binding mechanism. nih.govnih.gov The binding of MANT nucleotides to PKA results in a significant increase in fluorescence, enabling the direct measurement of nucleotide affinity. nih.gov

Studies have revealed a three-step binding mechanism for MANT-nucleotides to PKA. nih.govnih.gov The initial, rapid association is ligand-dependent and forms a highly fluorescent complex. nih.gov This is followed by two slower, ligand-independent phases that involve conformational changes within the kinase. nih.govnih.gov These subsequent isomerizations result in a final complex with lower fluorescence compared to the initial binary complex, attesting to the structural plasticity of the kinase core, which is thought to be essential for its catalytic activity. nih.gov

The dissociation constant (Kd) for mant-3'deoxyATP is approximately fivefold higher than that for its unmodified counterpart, 3'deoxyATP. nih.govnih.gov Despite this, both isomers of MANT-ATP are competent substrates for the phosphorylation reaction, although the rate of phosphorylation is about 20-fold lower than with natural ATP. nih.gov

Dissociation Constants of MANT-Nucleotides with PKA
NucleotideRelative Dissociation Constant (Kd) Compared to Unmodified Nucleotide
mant-ADPIdentical
mant-ATP~3-fold higher
mant-2'deoxyATPNo effect on affinity
mant-3'deoxyATP~5-fold higher

Janus Kinase 2 (JAK2) is a tyrosine kinase involved in cytokine signaling, and mutations in JAK2 are associated with various myeloproliferative neoplasms. The pseudokinase domain (JH2) of JAK2 binds ATP, and this binding is critical for its pathogenic activation. pnas.org A fluorescence resonance energy transfer (FRET)-based assay using 2'/3'-O-(N-methyl-anthraniloyl)-ATP (MANT-ATP) has been employed to determine the binding affinity of ATP to the JAK2 JH2 domain. pnas.org

Binding Affinity of MANT-ATP to Janus Kinase JH2 Domains
ProteinDissociation Constant (Kd) for MANT-ATP (µM)
JAK2 JH2 (Wild Type)1.3 ± 0.1
JAK2 JH2 (V617F Mutant)1.3 ± 0.1
JAK1 JH23.1 ± 0.2

Other Nucleotide-Binding Proteins

Heat shock cognate protein 70 (Hsc70) is a molecular chaperone that plays a crucial role in protein folding, unfolding, and transport, processes that are tightly coupled to ATP binding and hydrolysis. nih.gov The binding of ATP to the nucleotide-binding domain (NBD) of Hsc70 induces significant conformational changes that are allosterically transmitted to its substrate-binding domain (SBD), leading to the release of the substrate protein. plos.orgrcsb.org

The ATP-induced conformational change involves the closing of the NBD around the nucleotide. nih.gov This transition from an "open" to a "closed" conformation of the NBD is a key step in the chaperone's functional cycle. plos.org While specific studies focusing solely on 2'-MANT-3'd-ATP with Hsc70 are not detailed, the principles of using fluorescent ATP analogs to monitor these conformational changes are well-established within the Hsp70 family. nih.govrcsb.org These analogs allow for the real-time tracking of the structural rearrangements that occur upon nucleotide binding, providing critical data on the kinetics and mechanism of inter-domain communication within the chaperone. plos.org

SecA is the ATPase motor protein that drives the translocation of preproteins across the bacterial cytoplasmic membrane via the SecYEG channel. embopress.orgresearchgate.net The ATPase cycle of SecA involves nucleotide binding, hydrolysis, and release, which are coupled to conformational changes that facilitate protein transport. embopress.org The kinetics of nucleotide exchange are a critical aspect of this cycle.

Studies using fluorescent analogs such as MANT-ADP have been instrumental in dissecting the kinetics of the SecA ATPase cycle. nih.govcell.com It has been shown that the release of ADP from the high-affinity nucleotide-binding site is the rate-limiting step in the ATPase cycle of soluble SecA. nih.gov This release process is associated with a significant protein conformational change. nih.gov The binding of SecA to the SecYEG translocon accelerates the rate of this nucleotide exchange, a step that is closely coupled to the translocation of the preprotein. researchgate.net The use of MANT-nucleotides allows for the direct observation of these exchange kinetics by monitoring the changes in fluorescence as labeled nucleotides are displaced by unlabeled ones, providing key insights into the regulation of the SecA motor. cell.com

The Rho factor is an ATP-dependent RNA helicase that plays an essential role in terminating transcription in bacteria. wikipedia.org It functions as a hexameric ring that translocates along the nascent RNA transcript, utilizing the energy from ATP hydrolysis to unwind the RNA-DNA hybrid and dissociate the transcription elongation complex. nih.govresearchgate.net The cycle of ATP binding, hydrolysis to ADP and inorganic phosphate (B84403) (Pi), and subsequent product release is central to its motor function. wikipedia.org

The binding of nucleotides induces conformational changes in the Rho factor. jenabioscience.com While direct studies on ADP/Pi dissociation using 2'-MANT-3'd-ATP are not extensively detailed, fluorescent nucleotide analogs are crucial for probing the different conformational states of the Rho hexamer during its catalytic cycle. By monitoring the fluorescence changes associated with the binding of MANT-ATP and its subsequent hydrolysis to MANT-ADP, researchers can infer the kinetics of each step, including the final release of ADP and Pi. This step is critical for resetting the motor for subsequent rounds of ATP hydrolysis and translocation. Native mass spectrometry has also been used to measure ATP binding to the Rho hexamer, revealing complexities in how the different subunits coordinate nucleotide binding. biorxiv.org Understanding the dynamics of product dissociation is key to a complete mechanistic picture of how Rho functions as a processive molecular motor. nih.gov

DnaC Protein: Molecular Topography of Nucleotide Complex

The Escherichia coli DnaC protein is a crucial helicase loader in DNA replication, and its function is tightly regulated by ATP binding and hydrolysis. mdpi.comnih.govpnas.org Studies utilizing fluorescent nucleotide analogs, such as 3'-O-(N-methylanthraniloyl)-ATP (MANT-ATP) and its corresponding diphosphate form (MANT-ADP), have provided significant insights into the structure and dynamics of the DnaC-nucleotide complex. jenabioscience.com

Emission spectra and quenching experiments with MANT-ATP and MANT-ADP bound to DnaC have revealed that the nucleotide-binding site is situated within a hydrophobic cleft on the protein's surface. jenabioscience.com Further analysis of fluorescence decays indicates that both free and protein-bound MANT nucleotides exist in two distinct conformations, which differ in their exposure to the solvent. jenabioscience.com

Interestingly, the binding of ATP and ADP induces different long-range structural changes in the DnaC protein, affecting the environment of tryptophan residues located far from the nucleotide-binding site. jenabioscience.com This suggests an allosteric communication network within the DnaC molecule. Moreover, the binding of Mg²⁺, an essential cofactor, further modulates the structure of the binding site, particularly in the ATP-bound state, leading to a more open conformation of the cleft. jenabioscience.com These findings underscore the sophisticated allosteric regulation of DnaC by its nucleotide cofactors, where ATP and ADP elicit distinct structural responses. jenabioscience.com

ParameterObservation with MANT-ATP/ADPImplication
Binding Site Location Hydrophobic cleft on the protein surfaceProvides a specific environment for nucleotide interaction
Nucleotide Conformation Two distinct conformations (bound and free) with different solvent accessibilitySuggests dynamic nature of the nucleotide within the binding pocket
Protein Conformation Induces long-range structural changes, affecting distant tryptophan residuesIndicates allosteric regulation of DnaC function by nucleotide binding
Mg²⁺ Effect Controls the structure of the binding site, promoting an open cleft in the ATP complexHighlights the role of the cofactor in modulating DnaC-nucleotide interaction

Na+/K+-ATPase: Inhibition and Structural Requirements

The Na+/K+-ATPase is a vital ion pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. nih.gov Its activity is fueled by ATP hydrolysis. Bulky fluorescent derivatives of adenosine, including MANT-ATP, have been instrumental in probing the nucleotide-binding sites and understanding the inhibitory mechanisms of this enzyme.

Research has shown that tight binding of these fluorescent ATP derivatives to the low-affinity E2ATP site of Na+/K+-ATPase leads to its inhibition. jenabioscience.com A study by Thoenges et al. (1999) analyzed the structural requirements for the interaction of various fluorescent ATP analogs with the enzyme. jenabioscience.com This analysis was performed using a Koshland-Nemethy-Filmer model, which describes the interaction between two ATP binding sites. jenabioscience.com The findings from this research provide a basis for understanding how the structure of the nucleotide analog influences its binding affinity and inhibitory potency on the Na+/K+-ATPase.

Fluorescent ATP DerivativeTarget SiteEffect
MANT-ATP and other bulky analogsLow-affinity E2ATP siteInhibition

CMP Kinase: Structural and Catalytic Properties

CMP kinase plays a critical role in the synthesis of pyrimidine nucleotides by catalyzing the phosphorylation of CMP, UMP, and dCMP. To investigate the structural and catalytic properties of this enzyme, fluorescent nucleotide analogs have been employed.

In a study on human UMP-CMP kinase, methylanthraniloyl derivatives of ATP (MANT-ATP analogs) were used as fluorescent probes for the donor-binding site. nih.gov These probes allow for the characterization of the nucleotide-binding pocket and the study of substrate specificity. The binding of the MANT-ATP analog could be displaced by bisubstrate analogs of the Ap5X series, indicating a broad specificity of the acceptor site. nih.gov Furthermore, both CMP and dCMP were shown to be effective competitors for the acceptor site probe. nih.gov This use of fluorescent nucleotide analogs provides a powerful tool for screening potential inhibitors and for elucidating the structural basis of the enzyme's broad substrate acceptance. nih.gov

Fluorescent ProbeTarget SiteKey Findings
Methylanthraniloyl-ATPDonor-binding siteBroad specificity of the acceptor site; competition by CMP and dCMP

Diguanylate Cyclase YdeH: Interaction with Nucleotides

Diguanylate cyclases (DGCs) are bacterial enzymes that synthesize the second messenger cyclic di-GMP, which is a key regulator of processes such as biofilm formation. The catalytic domain of DGCs shares homology with mammalian adenylyl cyclases. Given that 2'(3')-O-(N-methylanthraniloyl) (MANT)-substituted nucleotides are known inhibitors of adenylyl and guanylyl cyclases, their interaction with the DGC YdeH from Escherichia coli has been investigated.

Strong fluorescence resonance energy transfer (FRET) was observed between tryptophan and tyrosine residues of YdeH and the MANT group of various MANT-NTPs, including MANT-ATP. mdpi.com This, along with an enhanced direct MANT fluorescence upon interaction, indicated binding of the fluorescent nucleotides to the enzyme. mdpi.com Competition assays with natural NTPs were used to determine the affinity of the MANT-NTPs for YdeH. These studies have identified MANT and TNP nucleotide-based compounds as new inhibitors of DGC activity, providing a foundation for the development of novel therapeutics that target bacterial signaling pathways. mdpi.com

MethodObservationConclusion
Fluorescence Resonance Energy Transfer (FRET) Strong FRET between YdeH Trp/Tyr residues and the MANT group of MANT-NTPsMANT-nucleotides bind to YdeH
Direct Fluorescence Enhanced MANT fluorescence upon interaction with YdeHConfirms binding and suggests a change in the MANT group's environment
Competition Assays Displacement of MANT-NTPs by natural NTPsAllows for the determination of binding affinities
In vitro Activity Assays Inhibition of DGC activity by MANT/TNP nucleotidesIdentifies these compounds as potential DGC inhibitors

Reverse Gyrase: Nucleotide-Dependent Switch

Reverse gyrase is a unique topoisomerase found in hyperthermophilic organisms that introduces positive supercoils into DNA in an ATP-dependent manner. nih.govnih.gov This enzyme consists of a helicase-like domain and a topoisomerase domain. The helicase-like domain functions as a nucleotide-dependent switch, and its mechanism has been investigated using fluorescent nucleotide analogs.

Studies on the isolated helicase-like domain of Thermotoga maritima reverse gyrase have utilized the fluorescent ADP analog, MANT-ADP, to probe nucleotide binding. nih.gov Upon binding of MANT-ADP to the helicase-like domain, an increase in MANT fluorescence is observed. nih.gov This signal can be displaced by the addition of ADP, confirming that MANT-ADP binds to the nucleotide-binding site. nih.gov Through fluorescent equilibrium titrations, the dissociation constant (Kd) for the MANT-ADP/helicase-like domain complex was determined to be 1.1 ± 0.1 μM. nih.gov These experiments demonstrate that the helicase-like domain contains the determinants for nucleotide binding and that fluorescent analogs like MANT-ADP are effective tools for characterizing the nucleotide-dependent conformational changes that are central to the enzyme's function. nih.gov

Enzyme/DomainFluorescent AnalogMeasured ParameterValue
Reverse Gyrase Helicase-like Domain (rGyr_hel)MANT-ADPDissociation Constant (Kd)1.1 ± 0.1 μM

Isomer Specific Interactions and Structural Fidelity of 2 Mant 3 D Atp

Differential Binding and Catalytic Effects of 2'- and 3'-MANT Isomers

The spatial orientation of the MANT group, whether at the 2'- or 3'-position of the ribose, dictates the nature and potency of the interaction with target enzymes. Studies on the adenylyl cyclase toxin, Edema Factor (EF) from Bacillus anthracis, reveal significant differences in how it interacts with 2'- and 3'-MANT isomers of deoxy-ATP. nih.govku.edu

Research demonstrates that 3'-MANT-2'-deoxy-ATP (3'-MANT-2'd-ATP) is a more potent inhibitor of EF than its 2'-MANT-3'd-ATP counterpart. ku.edu This differential inhibition is reflected in their respective inhibitory constant (Ki) values. Molecular modeling suggests that this difference in potency arises from the distinct positioning of the MANT group within the catalytic site of EF. nih.govku.edu In the case of the ATP analogs, the 3'-MANT isomer appears to align more favorably to form π-stacking interactions with key amino acid residues, such as F586, leading to a higher affinity. ku.edu

Conversely, when examining GTP analogs, the opposite effect is observed: the 2'-MANT isomer (2'-MANT-3'-deoxy-GTP) is the more potent inhibitor. ku.edu This highlights the conformational flexibility of the enzyme's active site and its ability to accommodate structurally similar but isomerically distinct ligands in different ways. ku.edu The interaction of these isomers with EF is also influenced by the presence of divalent cations, with the inhibitory potencies of the 2'-MANT-deoxy-nucleotides being particularly sensitive to whether Mg²⁺ or Mn²⁺ is present. ku.edu

Table 1: Comparative Inhibition of Edema Factor (EF) by MANT-dATP Isomers

This interactive table summarizes the inhibitory constants (Ki) of 2'- and 3'-MANT-deoxy-ATP isomers against the adenylyl cyclase activity of Edema Factor.

CompoundTarget EnzymeKi (μM)Finding
2'-MANT-3'd-ATP Edema Factor (EF)1.3 ± 0.2Less potent inhibitor compared to its 3'-isomer.
3'-MANT-2'd-ATP Edema Factor (EF)0.53 ± 0.04More potent inhibitor, showing higher affinity for the active site.

Data sourced from studies on Bacillus anthracis Edema Factor. ku.edu

Influence of Deoxyribose Modification on Isomerization and Interaction Specificity

Standard MANT-ATP, which possesses hydroxyl groups at both the 2' and 3' positions of the ribose, exists in a state of spontaneous equilibrium between the 2'- and 3'-isomers at neutral pH. nih.gov This constant isomerization can complicate the interpretation of binding and fluorescence data, as the observed effects are an average of both isomers interacting with the target protein. ku.edu This ambiguity can mask the true nature of the binding event and reduce the clarity of fluorescence signals. ku.edu

The introduction of a deoxyribose modification, by removing the hydroxyl group at either the 2' or 3' position, provides a critical structural constraint. In 2'-MANT-3'd-ATP, the absence of a 3'-hydroxyl group prevents the MANT moiety from migrating from its fixed 2' position. nih.gov Likewise, in 3'-MANT-2'd-ATP, the lack of a 2'-hydroxyl group locks the MANT group at the 3' position. nih.gov This structural fidelity is crucial for several reasons:

It allows for the synthesis of pure, defined isomers.

It eliminates the variable of isomerization during experimental procedures.

It enables researchers to precisely attribute differences in binding affinity, catalytic effects, and fluorescence signals to the specific placement of the MANT group. ku.edu

Studies using these defined isomers with EF have shown that they can produce more robust and larger fluorescence signals compared to the racemic 2'(3')-MANT-nucleotides, leading to a clearer understanding of the nucleotide-protein interaction. ku.edu

Implications for Ligand Design and Mechanistic Interpretation

The use of structurally defined isomers like 2'-MANT-3'd-ATP has significant implications for both the rational design of enzyme inhibitors and the fundamental understanding of enzyme mechanisms. The observation that enzymes like EF interact differently with 2'- and 3'-MANT isomers provides a blueprint for developing highly selective and potent inhibitors. nih.govku.edu By understanding the preferred orientation of a substituent on the ribose ring, medicinal chemists can design ligands that are optimized for interaction with the target's active site, potentially leading to drugs with higher efficacy and fewer off-target effects.

From a mechanistic standpoint, these isomers serve as invaluable molecular probes. The ability to study the binding of a single, stable isomer provides unambiguous data that helps to map the topology of a nucleotide-binding site. ku.edu For instance, the differential fluorescence resonance energy transfer (FRET) signals observed between EF and the two isomers of MANT-dATP confirm that each isomer stabilizes a unique protein conformation. ku.edu This lends strong support to the hypothesis that the catalytic sites of many adenylyl cyclases exhibit a high degree of conformational flexibility, a feature that is essential for catalysis and can be exploited for the development of isoform-selective inhibitors. ku.edunih.gov Therefore, the study of 2'-MANT-3'd-ATP and its counterparts serves as a general model for analyzing the molecular underpinnings of nucleotide-protein interactions. nih.govku.edu

Future Directions and Emerging Research Avenues

Development of Novel 2'-MANT-3'd-ATP Derivatives for Enhanced Specificity or Signal

The development of new derivatives of 2'-MANT-3'd-ATP is a promising area of research aimed at refining its utility as a molecular probe. The existing MANT-substituted nucleotides have already demonstrated that chemical modification can significantly enhance binding affinity and specificity for certain enzymes, such as adenylyl cyclase. smolecule.com For instance, the introduction of the MANT substituent has been shown to increase the potency of nucleotides by 5 to 170-fold in inhibiting the adenylyl cyclase toxin (CyaA) from Bordetella pertussis. nih.gov

Future efforts will likely focus on synthesizing derivatives with tailored properties. This could involve altering the fluorophore to shift its excitation and emission spectra, thereby minimizing background fluorescence from cellular components and allowing for multiplex imaging with other fluorescent probes. Another approach is to modify the ribose or phosphate (B84403) chain to create analogs that are more resistant to hydrolysis or that selectively target specific isoforms of ATP-binding proteins. The systematic analysis of different isomers, such as comparing 2'-MANT and 3'-MANT derivatives, has already provided valuable insights into ligand/enzyme interactions and can guide the design of more potent and selective enzyme inhibitors. ku.edu

Derivative TypePotential EnhancementResearch Goal
Modified FluorophoreAltered spectral properties (e.g., longer wavelengths)Reduce cellular autofluorescence, enable multi-color imaging experiments.
Hydrolysis-ResistantIncreased stability in biological assaysAllow for longer-term tracking and equilibrium binding studies.
Isoform-SpecificHigher affinity for a specific protein isoformEnable the study of individual enzyme functions within a complex family (e.g., specific protein kinases).
Photo-activatableSpatiotemporal control of nucleotide bindingInvestigate the localized effects of ATP binding within specific subcellular compartments.

Advanced Spectroscopic Modalities for Deeper Mechanistic Insights

While steady-state fluorescence has been the cornerstone of 2'-MANT-3'd-ATP applications, advanced spectroscopic techniques offer the potential to extract more dynamic and detailed mechanistic information. Techniques such as stopped-flow fluorescence spectroscopy have been used to measure the kinetics of MANT-nucleotide binding to enzymes like protein kinase A on a millisecond timescale. nih.gov These studies have revealed multi-step binding mechanisms involving initial association followed by conformational changes. nih.gov

Future applications could incorporate time-resolved fluorescence methods, such as Fluorescence Lifetime Imaging Microscopy (FLIM), to probe the local environment of the bound nucleotide. Changes in the fluorescence lifetime of the MANT group can provide information about conformational changes in the protein upon binding. Furthermore, Fluorescence Resonance Energy Transfer (FRET) studies, which have already been employed with MANT nucleotides to determine binding affinities, can be expanded. nih.gov By pairing 2'-MANT-3'd-ATP with other fluorescent labels on the protein of interest, FRET can be used to measure intramolecular distances and map the conformational changes that occur during catalysis or regulation. The use of multi-echo 31P spectroscopic imaging, a technique used for ATP analysis, could also be adapted to provide novel insights. nih.gov

Integration with Complementary Structural Biology Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

The integration of fluorescent probes like 2'-MANT-3'd-ATP with high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) represents a powerful synergy. nih.gov While crystallography and cryo-EM provide static, atomic-level snapshots of macromolecules, fluorescent analogs offer dynamic information in solution. peakproteins.comcreative-biostructure.com

Cryo-EM is particularly well-suited for studying large, flexible macromolecular complexes in their near-native states. creative-biostructure.comnih.gov By docking high-resolution crystal structures of individual domains into lower-resolution cryo-EM maps of the entire complex, researchers can build a comprehensive picture of large assemblies. nih.gov 2'-MANT-3'd-ATP can be used to identify and validate the nucleotide-binding state of the complex being visualized by cryo-EM. For example, fluorescence data confirming nucleotide binding can ensure that the structure captured by cryo-EM is of the functionally relevant, ATP-bound form of the complex. This combined approach allows researchers to correlate specific structural arrangements with functional states defined by nucleotide binding.

TechniqueRole of 2'-MANT-3'd-ATPCombined Insight
X-ray Crystallography Soaking or co-crystallizing with the target protein to determine the precise atomic interactions in the binding pocket.Provides a high-resolution, static picture of how the nucleotide is coordinated and which protein residues are involved in binding.
Cryo-Electron Microscopy (Cryo-EM) Confirming the nucleotide-bound state of a large protein complex in solution before vitrification and imaging.Enables the structural determination of large, dynamic assemblies in a specific functional state (e.g., ATP-bound), linking structure to function.

Elucidating Complex Multi-Protein Assemblies and Signaling Pathways

A significant future direction for the use of 2'-MANT-3'd-ATP is in unraveling the function of complex multi-protein systems and signaling pathways within the cellular environment. smolecule.com Its fluorescent properties make it an ideal tool for real-time monitoring of ATP dynamics and interactions in living cells. smolecule.com

The study of signaling pathways often involves cascades of protein kinases, which use ATP to phosphorylate downstream targets. The structural plasticity within the kinase core is essential for catalysis, and MANT nucleotides serve as a useful reporter system for gauging the conformational changes that underpin kinase regulation. nih.gov By visualizing the binding and turnover of 2'-MANT-3'd-ATP by specific kinases within a cellular context, researchers can begin to map the flow of information through these pathways. This allows for the investigation of how ATP binding to one component of a molecular motor or signaling complex affects the conformation and activity of other components, providing a more holistic understanding of cellular regulation.

Q & A

Q. How can researchers optimize fluorescence measurements for 2'-MANT-3'd-ATP in enzyme-binding assays?

Methodological Answer: Fluorescence intensity correlates directly with 2'-MANT-3'd-ATP concentration (0–100 nM range), as shown in competitive binding assays with Bordetella pertussis adenylyl cyclase. To minimize background noise:

  • Use low temperatures (e.g., 10°C) to reduce ATP hydrolysis rates .
  • Correct for inner filter effects using established protocols (e.g., fluorescence amplitude normalization) .
  • Compare against analogs like 3'-MANT-2'd-ATP to validate specificity (see Table 1) .

Table 1 : Fluorescence Intensity vs. Concentration for MANT-ATP Analogs

CompoundConcentration (nM)Intensity (a.u.)
2'-MANT-3'd-ATP0–100Linear increase
3'-MANT-2'd-ATP0–100Linear increase
Source: Competitive binding assays with B. pertussis adenylyl cyclase .

Q. What experimental conditions are critical for studying 2'-MANT-3'd-ATP kinetics in molecular motors?

Methodological Answer:

  • Temperature control : Perform assays at 10°C to slow ATP hydrolysis and improve signal-to-noise ratios .
  • Buffer composition : Use standard reaction buffers (e.g., Tris-HCl, MgCl₂) to maintain enzyme stability.
  • Mutant validation : Compare wild-type and mutant enzyme kinetics (e.g., P4 mutants in hexameric motors) to isolate 2'-MANT-3'd-ATP binding effects .

Advanced Research Questions

Q. How do structural differences between 2'-MANT-3'd-ATP and its analogs influence inhibitory potency in enzyme systems?

Methodological Answer: 2'-MANT-3'd-ATP adopts a 3'-endo ribose conformation, enabling π-stacking with aromatic residues (e.g., Phe306 in B. pertussis CyaA). This contrasts with 3'-MANT-2'd-ATP, which favors 2'-endo conformations. To assess potency:

  • Perform docking simulations to map inhibitor-enzyme interactions .
  • Validate with fluorescence quenching assays (e.g., 30–40% signal increase upon binding) .
  • Compare IC₅₀ values: 2'-MANT-3'd-ATP shows ~10% lower potency than 3'-MANT-2'd-ATP due to conformational strain .

Q. What strategies resolve contradictory kinetic data for 2'-MANT-3'd-ATP in multistep enzymatic reactions?

Methodological Answer: Contradictions often arise from overlapping hydrolysis and binding rates. To disentangle:

  • Use single-exponential fitting to isolate rate constants (e.g., kₐₚₚ = 0.05 s⁻¹ at 10°C) .
  • Employ stopped-flow fluorimetry for sub-second resolution of conformational changes.
  • Validate with mutant enzymes lacking hydrolytic activity .

Q. How can researchers validate the specificity of 2'-MANT-3'd-ATP in competitive assays with ATP analogs?

Methodological Answer:

  • Competitive binding curves : Use increasing concentrations of unlabeled ATP to displace 2'-MANT-3'd-ATP, calculating Kₐ values via Hill plots.
  • Cross-validation : Compare inhibition profiles with 2'-deoxy-ATP and 3'-deoxy-ATP analogs (Table 2) .

Table 2 : Relative Potency of ATP Analogs at P2X-Purinoceptors

CompoundRelative PotencyKey Modification
ATP1.0Native structure
2'd-ATP0.252'-OH removal
3'd-ATP1.03'-OH removal
2'-MANT-3'd-ATP0.852'-MANT, 3'-deoxy
Source: Bladder smooth muscle receptor studies .

Q. What are the limitations of fluorescence-based assays for 2'-MANT-3'd-ATP, and how can they be mitigated?

Methodological Answer:

  • Inner filter effects : Correct using absorbance measurements at excitation/emission wavelengths .
  • Photobleaching : Limit light exposure and use antifade reagents.
  • Conformational variability : Validate with X-ray crystallography (e.g., P4 mutant structures) .

Key Research Gaps and Future Directions

  • Conformational dynamics : How do 2'-MANT-3'd-ATP’s ribose puckering modes (3'-endo vs. 2'-endo) affect allosteric regulation in multidomain enzymes?
  • In vivo applicability : Develop cell-permeable derivatives for real-time tracking in live systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.